molecular formula C16H22O5 B14782500 2-(3,5-dihydroxy-2-octanoylphenyl)acetic acid

2-(3,5-dihydroxy-2-octanoylphenyl)acetic acid

Cat. No.: B14782500
M. Wt: 294.34 g/mol
InChI Key: NBOKSRGCFZKGBA-UHFFFAOYSA-N
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Description

2-(3,5-Dihydroxy-2-octanoylphenyl)acetic acid is a chemical compound with the molecular formula C16H22O5 and a molecular weight of 294.34 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with hydroxy and octanoyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dihydroxy-2-octanoylphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as resorcinol and octanoyl chloride.

    Acylation Reaction: Resorcinol undergoes an acylation reaction with octanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 3,5-dihydroxy-2-octanoylphenyl ketone.

    Reduction: The ketone is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Oxidation: The alcohol is oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dihydroxy-2-octanoylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dihydroxy-2-octanoylphenyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,5-dihydroxy-2-octanoylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and induce cellular responses. For example, it may inhibit fatty acid synthase, leading to reduced lipid synthesis and potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

2-(3,5-dihydroxy-2-octanoylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-2-3-4-5-6-7-13(18)16-11(9-15(20)21)8-12(17)10-14(16)19/h8,10,17,19H,2-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOKSRGCFZKGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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